molecular formula C9H8Cl2O2S B5379115 1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene CAS No. 30749-26-9

1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene

Cat. No.: B5379115
CAS No.: 30749-26-9
M. Wt: 251.13 g/mol
InChI Key: APFAPRPRHJTPDZ-UHFFFAOYSA-N
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Description

1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene is an organosulfur compound characterized by a methyl-substituted benzene ring linked to a sulfonyl group (–SO₂–) and a 2,2-dichloroethenyl moiety. The sulfonyl group is electron-withdrawing, enhancing the compound’s electrophilicity and reactivity in substitution and addition reactions.

The compound’s structural features make it a candidate for applications in agrochemicals (e.g., pesticides) and pharmaceuticals, leveraging the dichloroethenyl group’s reactivity and the sulfonyl group’s ability to participate in covalent bonding with biological targets .

Properties

IUPAC Name

1-(2,2-dichloroethenylsulfonyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFAPRPRHJTPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234870
Record name 1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30749-26-9
Record name 1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30749-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,2-dichloroethene under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules in specific ways.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The 2,2-dichloroethenyl group can participate in electrophilic addition reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations :

  • The dichloroethenyl group in the target compound increases electron deficiency compared to mono-halogenated analogs, enhancing electrophilic reactivity .
  • Sulfonyl vs. sulfanyl : Sulfonyl groups (–SO₂–) are stronger electron-withdrawing groups than sulfanyl (–S–), making the target compound more reactive in nucleophilic substitutions .

Reactivity and Chemical Properties

  • Electrophilic Reactivity : The sulfonyl group in the target compound acts as an electrophilic center, facilitating reactions with nucleophiles (e.g., amines, alcohols). This contrasts with sulfanyl-containing analogs (e.g., 1-[(2-Bromoethyl)sulfanyl]-4-methylbenzene), which are less electrophilic and more prone to oxidation .
  • Dichloroethenyl Group: The geminal dichloro substitution on the ethenyl group stabilizes the compound against hydrolysis compared to mono-chloro analogs (e.g., 1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene), while enabling radical or elimination reactions .
  • Steric Effects : The para-methyl group on the benzene ring directs further substitutions to the ortho/para positions, similar to compounds like 1-Chloro-4-{[(2,2-dimethoxyethyl)sulfanyl]methyl}benzene .

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